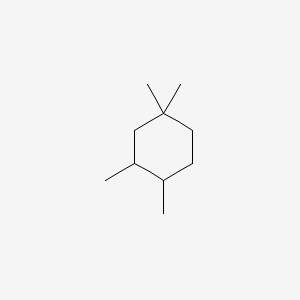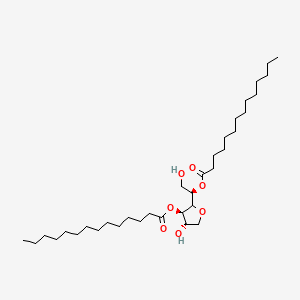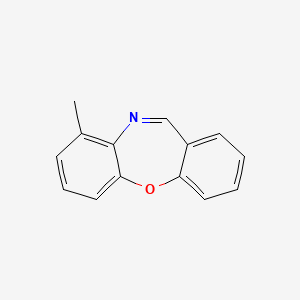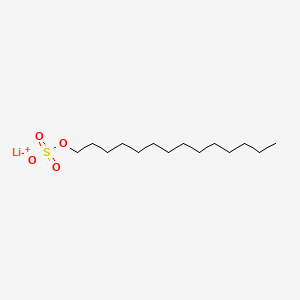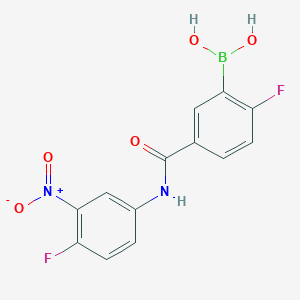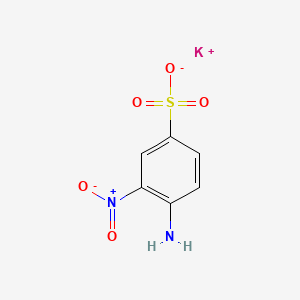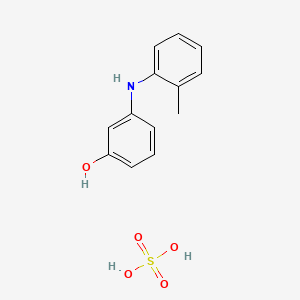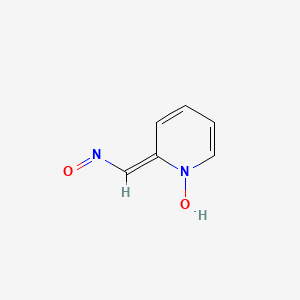![molecular formula C17H13N5O2 B12644011 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid is a complex organic compound that features both indazole and triazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid typically involves multi-step reactions starting from simpler precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to minimize costs and maximize yield. This often includes the use of continuous flow reactors and other advanced technologies to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole derivatives: These compounds share the indazole moiety and have similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their wide range of pharmacological properties.
Uniqueness
What sets 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid apart is the combination of both indazole and triazole rings in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to synergistic effects and enhanced biological activity .
Eigenschaften
Molekularformel |
C17H13N5O2 |
|---|---|
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H13N5O2/c23-16(24)9-11-4-3-5-12(8-11)22-10-15(19-21-22)17-13-6-1-2-7-14(13)18-20-17/h1-8,10H,9H2,(H,18,20)(H,23,24) |
InChI-Schlüssel |
WDXUUUIJALFWAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=CC(=C4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


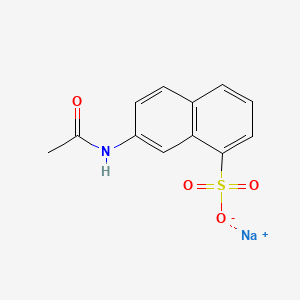
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)

